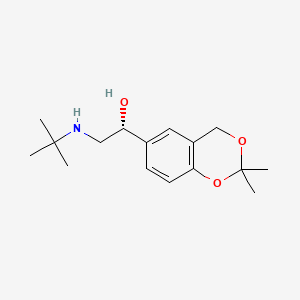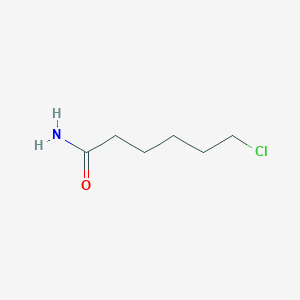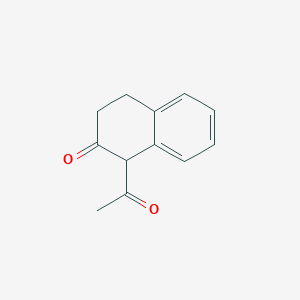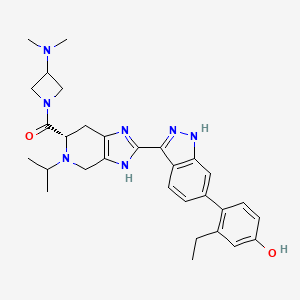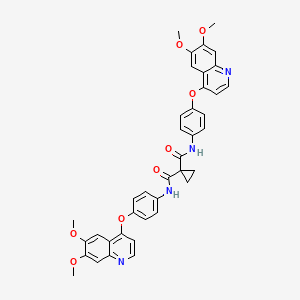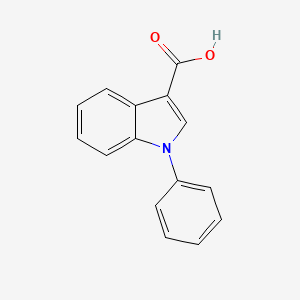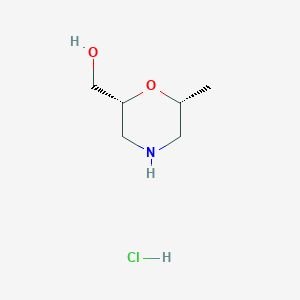
rel-((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride
Vue d'ensemble
Description
“rel-((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride” is also known as (2R,6R)-Hydroxynorketamine (hydrochloride). It is an analytical reference standard categorized as an arylcyclohexylamine . It is a metabolite of ketamine and norketamine . This product is intended for research and forensic applications .
Synthesis Analysis
The synthesis of (2R,6R)-Hydroxynorketamine (hydrochloride) is related to its parent compounds, ketamine and norketamine . The synthesis and N-methyl-D-aspartate (NMDA) receptor activity of ketamine metabolites have been studied .Molecular Structure Analysis
The formal name of (2R,6R)-Hydroxynorketamine (hydrochloride) is (2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxy-cyclohexanone, monohydrochloride . Its molecular formula is C12H14ClNO2 • HCl and it has a formula weight of 276.2 . The InChi Code is InChI=1S/C12H14ClNO2.ClH/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16;/h1-2,4-5,10,15H,3,6-7,14H2;1H/t10-,12-;/m1./s1 .Chemical Reactions Analysis
The chemical reactions of (2R,6R)-Hydroxynorketamine (hydrochloride) are related to its antidepressant effects. It has been found to exert mGlu2 receptor-dependent antidepressant actions . It enhances AMPA currents and decreases D-serine, a NMDA co-agonist .Mécanisme D'action
Target of Action
The primary target of ((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the group II metabotropic glutamate receptor subtypes 2 (mGlu2) and 3 (mGlu3) . These receptors play a crucial role in mediating the antidepressant actions of the compound .
Mode of Action
(2R,6R)-HNK interacts with its targets, the mGlu2 and mGlu3 receptors, leading to changes in the functional integrity of neural circuits . This interaction results in the potentiation of hippocampal activity and other metaplastic processes that enhance the efficacy of synaptic transmission .
Biochemical Pathways
The compound affects several biochemical pathways. It influences the TCA cycle, branched-chain amino acid biosynthetic pathway, glycoxylate metabolic pathway, and fatty acid β-oxidation . It also impacts the long-term potentiation, G13 signaling pathway, integrin signaling pathway, platelet activation, and MAPK signaling pathway . These pathways are involved in fundamental mitochondrial functions and are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways .
Pharmacokinetics
It is known that the compound is a metabolite of ketamine found in the brain and plasma following ketamine infusion . The compound’s ADME properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The molecular and cellular effects of (2R,6R)-HNK’s action include changes in the expression of proteins in the hippocampus of depressed mice . These changes are associated with functions of binding, biocatalysis, and transport, and participate in cellular processes, biological regulation processes, biological metabolism processes, and stress reaction processes . The compound’s action also leads to changes in cognitive function, particularly memory .
Action Environment
The action, efficacy, and stability of (2R,6R)-HNK can be influenced by various environmental factors, including the frequency or chronicity of treatment . For instance, the cognitive effects of repeated exposure to the compound can be modulated by the frequency of treatment .
Safety and Hazards
Orientations Futures
Future directions for the study of (2R,6R)-Hydroxynorketamine (hydrochloride) include further elucidation of the mechanism and clinical application of HNK, I5, and I6 antidepressants . It is also important to study how (2R,6R)-Hydroxynorketamine (hydrochloride) can be structurally modified to obtain longer potency and less addictive drugs .
Propriétés
IUPAC Name |
[(2R,6R)-6-methylmorpholin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5-2-7-3-6(4-8)9-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEYVMOMNKFAEY-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2R,6R)-6-methylmorpholin-2-yl)methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



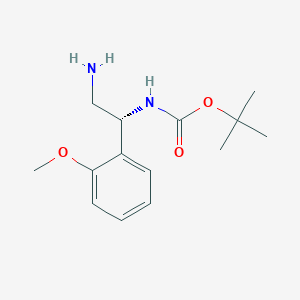
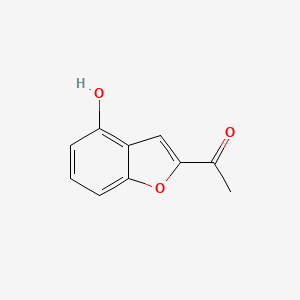

![4-Ethyl-1-oxa-3,8-diaza-spiro[4.5]decan-2-one](/img/structure/B3326165.png)
![2-((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid](/img/structure/B3326190.png)
![(4AS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B3326194.png)
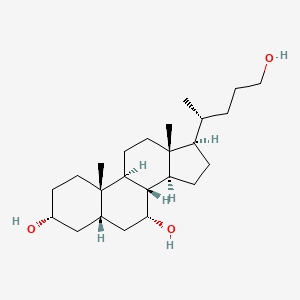
![3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one](/img/structure/B3326201.png)
